1,1-dioxo-1,2-thiazolidine-3-carboxylic acid
Overview
Description
1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is an organic compound with the chemical formula C4H7NO4S and a molecular weight of 165.17 g/mol . It is a white crystalline or crystalline powder that is highly soluble in water . This compound is used in various fields, including pharmaceuticals, organic synthesis, and as an intermediate in the production of dyes and antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is typically synthesized through the oxidation of thiazolidine-3-carboxylic acid . The most common method involves reacting thiazolidine-3-carboxylic acid with hydrogen peroxide under controlled conditions . This reaction yields isothiazolidine-3-carboxylic acid 1,1-dioxide as the primary product .
Industrial Production Methods
In industrial settings, the production of isothiazolidine-3-carboxylic acid 1,1-dioxide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then purified through crystallization and other separation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-1,2-thiazolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiazolidine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted isothiazolidine derivatives.
Scientific Research Applications
1,1-dioxo-1,2-thiazolidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isothiazolidine-3-carboxylic acid 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . It can form covalent bonds with target molecules, leading to the formation of stable complexes . These interactions can modulate the activity of enzymes and other proteins, resulting in various biological effects .
Comparison with Similar Compounds
1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
Thiazolidine-3-carboxylic acid: The precursor to isothiazolidine-3-carboxylic acid 1,1-dioxide.
Sulfonic acid derivatives: Formed through the oxidation of isothiazolidine-3-carboxylic acid 1,1-dioxide.
Thiazolidine derivatives: Formed through the reduction of isothiazolidine-3-carboxylic acid 1,1-dioxide.
The unique reactivity and stability of isothiazolidine-3-carboxylic acid 1,1-dioxide make it a valuable compound in various applications .
Properties
IUPAC Name |
1,1-dioxo-1,2-thiazolidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4S/c6-4(7)3-1-2-10(8,9)5-3/h3,5H,1-2H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMPIUWDWKULKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146957-01-8 | |
Record name | 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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